Edgeworoside C is a phytochemical compound derived from the medicinal plant Edgeworthia gardneri. This compound has garnered attention due to its potential therapeutic properties, particularly in the treatment of metabolic diseases and as a natural product inhibitor in various biological processes. Edgeworoside C is classified as a coumarin, a type of chemical compound known for its diverse biological activities, including anti-inflammatory and antiviral effects.
Edgeworoside C is primarily sourced from Edgeworthia gardneri, a flowering plant native to the Himalayan region and parts of East Asia. This plant has been traditionally used in herbal medicine, and its extracts have been studied for various pharmacological properties. The classification of Edgeworoside C as a coumarin places it within a larger family of compounds that are often characterized by their aromatic structure and presence in many plants used in traditional medicine.
The synthesis of Edgeworoside C can be achieved through various methods, including extraction from the plant material followed by purification techniques such as chromatography. The detailed process generally involves:
The molecular formula of Edgeworoside C is . Its structure features a coumarin backbone with hydroxyl and methoxy substituents, which contribute to its biological activity. The key structural data includes:
COc1cc2c(c1O)cc(cc2=O)C(=O)O
Edgeworoside C participates in various chemical reactions typical of coumarins. These may include:
The mechanism of action for Edgeworoside C involves several pathways:
Edgeworoside C exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and application in scientific research.
Edgeworoside C has several applications in scientific research:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7